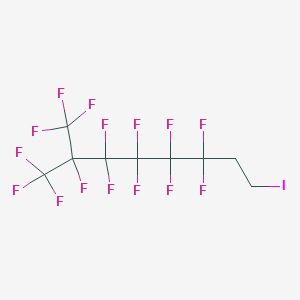

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated alkyl iodide

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane typically involves the iodination of a perfluorinated alkane. One common method is the reaction of a perfluorinated alkane with iodine in the presence of a catalyst such as silver fluoride. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, leading to the formation of new compounds.

Reduction Reactions: The compound can be reduced to form perfluorinated alkanes or alkenes.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form perfluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

Substitution Reactions: Products include perfluorinated alcohols, amines, or ethers.

Reduction Reactions: Products include perfluorinated alkanes or alkenes.

Oxidation Reactions: Products include perfluorinated carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential use in imaging techniques, such as fluorine-19 magnetic resonance imaging (MRI), due to its high fluorine content.

Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or organs.

Industry: Used in the production of fluorinated surfactants and coatings, which have applications in non-stick surfaces and water-repellent materials.

Mecanismo De Acción

The mechanism of action of 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, the compound’s high fluorine content enhances its visibility in imaging techniques and may improve the stability and bioavailability of drug delivery systems.

Comparación Con Compuestos Similares

Perfluorooctyl iodide: Similar in structure but lacks the trifluoromethyl group.

Perfluorodecyl iodide: Longer carbon chain but similar functional groups.

Perfluorooctane: Lacks the iodine atom but has a similar perfluorinated carbon chain.

Uniqueness: 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane is unique due to the presence of both an iodine atom and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological applications.

Actividad Biológica

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane is a complex fluorinated organic compound with potential applications in various fields including medicinal chemistry and materials science. Understanding its biological activity is essential for assessing its safety and efficacy in potential applications.

- Chemical Formula : C9F19I

- Molecular Weight : 514.05 g/mol

- IUPAC Name : this compound

- CAS Number : 297730-93-9

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, several studies on related fluorinated compounds provide insights into potential biological interactions.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varied toxicological profiles depending on their structure. For instance:

- Acute Toxicity : Some perfluorinated compounds have shown acute toxicity in aquatic organisms and mammals due to their persistence and bioaccumulation potential.

- Chronic Effects : Long-term exposure to similar fluorinated compounds has been linked to endocrine disruption and developmental toxicity in laboratory animals.

Cellular Interactions

Fluorinated compounds often interact with cellular membranes due to their lipophilicity. Studies suggest that:

- Membrane Permeability : The high degree of fluorination increases membrane permeability which can lead to altered cellular uptake mechanisms.

- Reactive Oxygen Species (ROS) : Some studies indicate that certain fluorinated compounds may induce oxidative stress in cells.

Case Studies

-

Fluorinated Compounds in Drug Development :

- A study explored the effects of fluorinated analogs of known drugs on cellular uptake and efficacy. The findings suggested that increased fluorination can enhance lipophilicity and stability but may also lead to increased toxicity.

- Example: A related compound was evaluated for its effects on human cancer cell lines and showed promising results in terms of cytotoxicity but raised concerns regarding off-target effects due to high lipophilicity.

-

Environmental Impact Studies :

- Research has highlighted the environmental persistence of fluorinated compounds. A study on the degradation pathways of similar compounds indicated that these substances resist biotransformation processes commonly found in nature.

- Example: Investigations into the bioaccumulation of perfluoroalkyl substances (PFAS) revealed significant accumulation in aquatic food webs leading to potential health risks for wildlife and humans.

Data Table: Biological Activity Indicators

| Property | Value/Observation |

|---|---|

| Lipophilicity (LogP) | High (potentially >9) |

| Acute Toxicity | Varies; related compounds show toxicity |

| Chronic Toxicity | Potential endocrine disruptor |

| Membrane Permeability | Increased due to fluorination |

| ROS Generation | Possible induction observed |

Propiedades

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F15I/c10-3(11,1-2-25)5(13,14)7(17,18)6(15,16)4(12,8(19,20)21)9(22,23)24/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMZHBMFUUHQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F15I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379912 |

Source

|

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18017-20-4 |

Source

|

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.